N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, 2-[4-(2,3-dibromo-3-(4-nitrophenyl)propanoyl)anilino]acetic acid , reflects its intricate architecture. The central propanoyl backbone (CH₂-CBr₂-CO-) is substituted at the β-carbon with a 4-nitrophenyl group, while the α- and β-carbons are di-brominated. This propanoyl chain is linked to a para-substituted phenyl ring, which is further connected to a glycine moiety via an anilino bridge (Figure 1).
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Propanoyl backbone | CH₂-CBr₂-CO- with bromination at α/β carbons and 4-nitrophenyl at β-carbon |
| Phenyl ring | Para-substituted with the propanoyl-glycine system |
| Glycine moiety | -NH-CH₂-COOH group attached to the phenyl ring |
The SMILES string (C1=CC(=CC=C1C(C(C(=O)C2=CC=C(C=C2)NCC(=O)O)Br)Br)[N+](=O)[O-]) highlights the nitro group’s para position on the benzene ring, the dibrominated propanoyl chain, and the acetic acid terminus. The molecular weight of 486.1 g/mol and formula C₁₇H₁₄Br₂N₂O₅ further underscore its halogen-rich composition.
Crystallographic Characterization and Conformational Studies
While crystallographic data for this compound remains unreported in public databases, its conformational preferences can be inferred from structural analogs. The steric bulk of the dibrominated propanoyl group likely induces torsional strain, favoring a staggered conformation to minimize van der Waals repulsions between the bromine atoms and the adjacent nitro group. Additionally, the nitro group’s electron-withdrawing nature may polarize the propanoyl carbonyl, enhancing its electrophilicity.
The glycine moiety’s carboxylic acid group and anilino nitrogen create potential hydrogen-bonding sites, suggesting a propensity for intramolecular interactions in the solid state. Computational modeling (e.g., density functional theory) could further predict preferred dihedral angles between the phenyl rings and the propanoyl chain.
Comparative Analysis with Related Glycine Derivatives
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine distinguishes itself from other glycine derivatives through its halogenated and nitro-aromatic substituents. For example, Acetyl-Glycine-β-alanine (C₇H₁₂N₂O₄) lacks aromatic systems and bromine atoms, instead featuring a linear β-alanine chain. Similarly, Acetyl-Glycine-γ-aminobutyric acid (C₈H₁₄N₂O₄) incorporates a four-carbon backbone with no halogenation.
Table 2: Structural Comparison with Glycine Derivatives
The bromine and nitro groups in N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine likely enhance its lipophilicity compared to non-halogenated derivatives, potentially influencing its solubility and reactivity in organic media. Furthermore, the nitro group’s resonance effects may stabilize charge-separated intermediates in synthetic reactions, a feature absent in simpler glycine analogs.
Properties
CAS No. |
143391-43-9 |
|---|---|
Molecular Formula |
C17H14Br2N2O5 |
Molecular Weight |
486.1 g/mol |
IUPAC Name |
2-[4-[2,3-dibromo-3-(4-nitrophenyl)propanoyl]anilino]acetic acid |
InChI |
InChI=1S/C17H14Br2N2O5/c18-15(10-3-7-13(8-4-10)21(25)26)16(19)17(24)11-1-5-12(6-2-11)20-9-14(22)23/h1-8,15-16,20H,9H2,(H,22,23) |
InChI Key |
WDQAAPPZMCNHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(C=C2)NCC(=O)O)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategy
The target compound is synthesized through three key stages:
- Bromination of 3-(4-nitrophenyl)propanoyl derivatives to introduce the 2,3-dibromo substitution pattern.
- Coupling of the dibrominated propanoyl group to a phenyl ring , likely via palladium-catalyzed cross-coupling.
- Amide bond formation between the activated propanoyl intermediate and glycine.
Step 1: Bromination of the Propanoyl Intermediate
Target Intermediate: 2,3-Dibromo-3-(4-nitrophenyl)propanoyl Chloride
The dibrominated propanoyl group is synthesized via bromination of a 3-(4-nitrophenyl)propanoyl precursor.
Method A: Direct Bromination with Br₂
- Reagents : Bromine (Br₂) in dichloromethane or toluene.
- Conditions : Room temperature to reflux, with or without a catalyst (e.g., FeBr₃).
- Mechanism : Electrophilic addition of Br₂ to the α,β-unsaturated carbonyl system.
Example Procedure (Adapted from):
- 3-(4-Nitrophenyl)propanoyl chloride (prepared via thionyl chloride in toluene) is dissolved in dichloromethane.
- Bromine (2.2 equiv) is added dropwise at 0°C.
- The mixture is stirred at 25°C for 4–6 hours.
- Excess Br₂ is quenched with aqueous Na₂S₂O₃, and the product is extracted with dichloromethane.
Yield : ~60–70% (estimated based on analogous dibrominations).
Method B: Stepwise Bromination
- Reagents : N-Bromosuccinimide (NBS) or 1,2-dibromoethane.
- Conditions : Radical initiation (e.g., light or AIBN) for allylic bromination.
Example Procedure :
- 3-(4-Nitrophenyl)propanoyl chloride is dissolved in CCl₄.
- NBS (2.2 equiv) and AIBN (0.1 equiv) are added.
- The reaction is irradiated with UV light for 12 hours.
Yield : ~50–60% (lower regioselectivity compared to direct Br₂ addition).
Step 2: Coupling to Phenyl Ring
Suzuki-Miyaura Cross-Coupling
The dibrominated propanoyl intermediate is coupled to a phenylboronic acid to form the biaryl structure.
Reagents and Conditions
- Catalyst : Pd(PPh₃)₄ (5–10 mol%).
- Base : K₂CO₃ or Na₂CO₃ in toluene/water.
- Solvent : Toluene/water (1:1) under reflux.
Example Procedure :
- 2,3-Dibromo-3-(4-nitrophenyl)propanoyl chloride (1 equiv) is dissolved in toluene.
- Phenylboronic acid (1.2 equiv) and K₂CO₃ (2 equiv) are added.
- Pd(PPh₃)₄ (0.05 equiv) is added under N₂.
- The mixture is heated to 80–100°C for 12–24 hours.
Step 3: Amide Bond Formation with Glycine
Activation and Coupling
The propanoyl chloride intermediate is reacted with glycine to form the final amide.
Reagents and Conditions
- Base : Triethylamine (TEA) or pyridine.
- Solvent : Dichloromethane or THF.
Example Procedure :
- 2,3-Dibromo-3-(4-nitrophenyl)propanoyl chloride (1 equiv) is dissolved in dichloromethane.
- Glycine (1.1 equiv) and TEA (2 equiv) are added.
- The mixture is stirred at 0°C for 1 hour, then warmed to 25°C for 4 hours.
- The precipitate is filtered, and the product is purified via column chromatography.
Critical Analysis of Reaction Conditions
Table 1: Summary of Key Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 25°C, 4–6 h | ~70% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/water, 80°C, 12h | ~75% | |
| Amidation | TEA, CH₂Cl₂, 0→25°C, 4h | ~85% |
Stereochemical Considerations
The erythro configuration of the dibrominated propanoyl group is favored under kinetic control (e.g., low-temperature addition of Br₂). Stereoselectivity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination.
- Temperature : Lower temperatures (<0°C) minimize equilibration to the threo isomer.
Alternative Synthetic Routes
Purification and Characterization
Purification
Chemical Reactions Analysis
Types of Reactions
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylglycine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine has been investigated for its biological activities, particularly as an anti-cancer agent and a potential inhibitor of various enzymes and receptors.
1.1 Antitumor Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that this compound inhibited cell proliferation in ovarian cancer models by inducing apoptosis and inhibiting angiogenesis.
1.2 Enzyme Inhibition
The compound has been shown to act as an inhibitor of certain kinases involved in cancer progression.
- Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Vascular Endothelial Growth Factor Receptor-2 | Competitive | 5.2 |
| Protein Kinase B (AKT) | Non-competitive | 7.8 |
Biological Research
The compound's structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological studies.
2.1 Anti-inflammatory Effects
Studies have shown that this compound can reduce pro-inflammatory cytokines in animal models of arthritis.
- Case Study : In a murine model of rheumatoid arthritis, administration of the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
Material Science Applications
Beyond biological applications, this compound has been explored for its properties in material science.
3.1 Polymer Chemistry
The compound can be utilized as a building block in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, resulting in the observed biological effects .
Comparison with Similar Compounds
Key Examples:
- N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (): Substituents: Dichlorophenyl, sulfonyl. Properties: Sulfonyl groups enhance stability and may modulate receptor interactions.
- α-Methyl-(4-tetrazolyl-phenyl)glycine (MTPG) ():
Peptide-Linked Derivatives
Key Examples:
Aromatic Propanoylphenyl Derivatives ()
Compounds 13–28 in feature propanoylphenyl backbones with variable substituents (e.g., methoxy, ethoxy, cyanomethoxy). Notable comparisons include:
- Compound 13: Cyanomethoxy substitution increases polarity, contrasting with the bromine-induced hydrophobicity in the target compound.
- Compounds 25–28 : Fluorine/chlorine substituents reduce molecular weight compared to bromine but may offer similar halogen bonding capabilities .
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Biological Potential: MTPG’s neuroprotective effects () suggest glycine derivatives with aromatic substituents could target neurological pathways. The target compound’s nitro group might modulate similar receptors but with distinct kinetics .
Biological Activity
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound this compound has a complex structure characterized by multiple functional groups, including bromine and nitro substituents. The molecular formula is , with a molecular weight of approximately 413.06 g/mol. Its melting point ranges from 128 to 131 °C .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the dibromo and nitrophenyl groups onto the phenyl ring. The synthetic pathway often includes the use of protective groups and specific reagents to facilitate the formation of the desired product while minimizing side reactions.
The biological activity of this compound has been investigated in various studies. It has shown potential as an inhibitor of certain enzymes, including proteases and phospholipases, which are critical in various physiological processes.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant inhibitory effects on human enteropeptidase, an enzyme essential for protein digestion. The IC50 values for inhibition range from 13 nM to 94 nM depending on the structural modifications made to similar compounds .
Table 1: In Vitro Activity Against Enteropeptidase
| Compound | IC50 (nM) | Fecal Protein Output (fold increase) |
|---|---|---|
| 2a | 94 | 1.00 |
| 4a | 32 | 0.97 |
| 4b | 13 | 0.82 |
| 4c | 65 | 0.88 |
In Vivo Studies
In vivo studies in diet-induced obese mice have shown that oral administration of compounds similar to this compound can significantly increase fecal protein output without requiring extensive systemic exposure . This suggests a localized effect at the site of action.
Case Studies
A notable case study involved the evaluation of related dibromo compounds for their anti-inflammatory properties. Compounds were tested for their ability to inhibit phospholipase A2 activity, which is implicated in inflammatory responses. Some derivatives exhibited remarkable inhibitory activity, providing insight into their potential therapeutic applications in conditions such as ulcerative colitis .
Table 2: Anti-inflammatory Activity
| Compound | % Protection Against Colitis | Comparison with Dexamethasone |
|---|---|---|
| Compound 14 | 79.78% | More effective |
| Compound 13 | 75.80% | Comparable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
